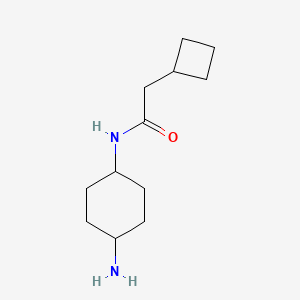
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and cancer.
Mecanismo De Acción
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 acts as a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased levels of cGMP lead to the relaxation of smooth muscle cells and the dilation of blood vessels, resulting in improved blood flow and reduced vascular resistance. This compound 41-2272 also inhibits the proliferation and migration of cancer cells by regulating various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to exert various biochemical and physiological effects in different tissues and organs. It improves pulmonary hemodynamics and oxygenation in patients with pulmonary hypertension by reducing pulmonary vascular resistance and increasing cardiac output. This compound 41-2272 also exhibits anti-inflammatory and anti-fibrotic effects in the lung tissue, which may contribute to its therapeutic benefits. In cancer cells, this compound 41-2272 induces cell cycle arrest and apoptosis by regulating the expression of various genes and proteins involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC activation, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, this compound 41-2272 also has some limitations, such as its short half-life and rapid metabolism, which may require frequent dosing and monitoring in animal studies and clinical trials.
Direcciones Futuras
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has several potential future directions for research and development. One direction is to explore its therapeutic applications in other diseases, such as diabetes, Alzheimer's disease, and stroke. Another direction is to develop more potent and selective sGC activators based on the structure of this compound 41-2272. Additionally, the combination of this compound 41-2272 with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in clinical practice.
Métodos De Síntesis
The synthesis of (2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 involves the reaction of piperidine-2-carboxylic acid with 3-butan-2-yloxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to produce this compound 41-2272.
Aplicaciones Científicas De Investigación
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exert potent vasodilatory effects on the pulmonary and systemic circulation, making it a promising candidate for the treatment of pulmonary hypertension and other cardiovascular disorders. This compound 41-2272 has also been found to exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(2S)-N-(3-butan-2-yloxyphenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12(2)20-14-8-6-7-13(11-14)18-16(19)15-9-4-5-10-17-15/h6-8,11-12,15,17H,3-5,9-10H2,1-2H3,(H,18,19)/t12?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQAQIXQBLOJC-CVRLYYSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC(=C1)NC(=O)[C@@H]2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6629658.png)


![N-[[3-(hydroxymethyl)phenyl]methyl]-2-pyrrolidin-2-ylacetamide](/img/structure/B6629700.png)
![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)
![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)
![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
